trans-2-(Dipropylamino)cyclobutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring is likely to adopt a puckered conformation due to the strain of the four-membered ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “trans-2-(Dipropylamino)cyclobutan-1-ol” would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species.Scientific Research Applications
Synthetic Methodologies
Research on cyclobutane derivatives, such as trans-1,2-diaminocyclobutane, highlights innovative synthetic pathways that involve stereoselective processes and ring-expansion reactions. For instance, a novel synthesis involving borane-induced reductive ring-expansion of cyclopropane-iminonitrile to cyclobutane has been reported (Vergne et al., 1996). Such methodologies could potentially be applied or adapted for the synthesis of trans-2-(Dipropylamino)cyclobutane-1-ol, providing a basis for further exploration of its applications.
Antimicrobial Activities
Cyclobutanol derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of cyclobutanol containing dipeptides has demonstrated enhanced antibacterial activity against specific gram-positive organisms. This suggests a potential for cyclobutane derivatives, including trans-2-(Dipropylamino)cyclobutane-1-ol, to serve as scaffolds for developing new antimicrobial agents (Baldwin et al., 1986).
Molecular Structure and Properties
The study of cyclobutane derivatives extends to their molecular structures and properties, offering insights into conformational preferences and structural rigidity. For example, research on cyclobutane-derived diamines has developed synthetic schemes aimed at understanding their conformational behaviors, which are crucial for drug discovery (Radchenko et al., 2010). Such studies could inform the design and development of new compounds with desired properties for various applications.
Safety And Hazards
properties
IUPAC Name |
(1R,2R)-2-(dipropylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-7-11(8-4-2)9-5-6-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMFOSFKQGRRQR-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Dipropylamino)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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